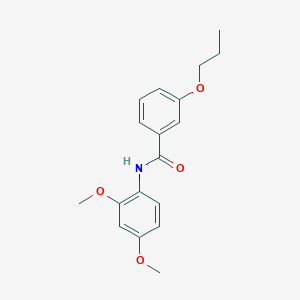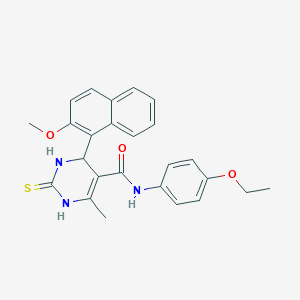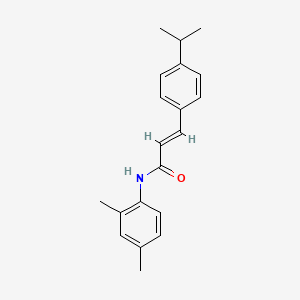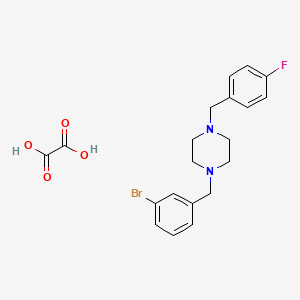![molecular formula C16H19N3O B4990272 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as PMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act through multiple pathways. 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In cardiovascular research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to reduce oxidative stress and inflammation, which are key contributors to the development of heart failure. In neurological research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to have a neuroprotective effect, which may be due to its ability to modulate various signaling pathways involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is its relatively simple synthesis method. Additionally, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied, and its potential therapeutic applications have been well-established. However, one of the limitations of using 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One potential area of research is the development of more potent and selective analogs of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol for use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and toxicity of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in humans, which will be necessary for its eventual clinical use.
Synthesemethoden
The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-(2-pyridinyl)piperazine with 3-chloro-4-methylphenol in the presence of a catalyst. The product is then purified using column chromatography to obtain 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in its pure form. The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a relatively simple process and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. In cardiovascular research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have a protective effect against heart failure by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-17-16/h1-7,12,20H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXBVGOPCAFTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Pyridinyl)-1-piperazinyl]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)

![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![N-(4-{[(4-methyl-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4990218.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)

![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)

![2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4990292.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)